Superior Anticoagulant and Profibrinolytic Effects of Persicarin vs. Isorhamnetin: Sulfonate Group-Mediated Enhancement
In a direct head-to-head comparative study, persicarin demonstrated significantly greater anticoagulant and profibrinolytic effects than its non-sulfated parent compound isorhamnetin, with the sulfonate group identified as the positive regulator of this enhanced function [1]. Both compounds prolonged aPTT and PT, inhibited thrombin and FXa activities, and reduced the PAI-1/t-PA ratio, but persicarin's effects were quantitatively superior [1].
| Evidence Dimension | Anticoagulant and profibrinolytic activity |
|---|---|
| Target Compound Data | Greater anticoagulant and profibrinolytic effects; significantly decreased PAI-1/t-PA ratio |
| Comparator Or Baseline | Isorhamnetin (non-sulfated aglycone) - lower anticoagulant and profibrinolytic effects |
| Quantified Difference | Effects of persicarin were greater than those of isorhamnetin (statistically significant; exact magnitude not numerically specified in abstract) |
| Conditions | aPTT, PT assays; thrombin and FXa activity assays; TNF-α activated HUVECs; in vivo bleeding time in mice |
Why This Matters
This direct evidence establishes that the C-3 sulfate group is not merely a metabolic modification but a functional determinant of anticoagulant potency, making persicarin the preferred selection over isorhamnetin for thrombosis-related research applications.
- [1] Ku SK, Kim TH, Bae JS. Anticoagulant activities of persicarin and isorhamnetin. Vascul Pharmacol. 2013;58(4):272-279. View Source
